2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
CAS No.:
Cat. No.: VC15153551
Molecular Formula: C25H21NO5
Molecular Weight: 415.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21NO5 |
|---|---|
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
| Standard InChI | InChI=1S/C25H21NO5/c1-15-20-14-17(26-25(28)19-9-4-5-10-21(19)30-3)11-12-22(20)31-24(15)23(27)16-7-6-8-18(13-16)29-2/h4-14H,1-3H3,(H,26,28) |
| Standard InChI Key | DBAZRBYIEHJWHE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC(=CC=C4)OC |
Introduction
Synthesis of Benzofuran Derivatives
Benzofuran derivatives are typically synthesized through various methods, including cyclization reactions and condensation processes. For instance, the synthesis of 2-aroyl benzofuran derivatives involves a one-step cyclization reaction using α-bromo acetophenones and anhydrous potassium carbonate in refluxing acetonitrile . This approach can be adapted to synthesize compounds with similar structures by modifying the starting materials and reaction conditions.
Biological Activities of Benzofuran Derivatives
Benzofuran derivatives have been explored for their potential biological activities, including antiproliferative, anti-inflammatory, and anticancer effects. The presence of specific functional groups, such as methoxy and benzoyl moieties, can significantly influence the biological activity of these compounds. For example, the 3′,4′,5′-trimethoxybenzoyl group has been shown to enhance antiproliferative activity in certain benzofuran derivatives .
Structural Importance
The structural features of benzofuran derivatives, such as the position and number of methoxy groups, play a crucial role in determining their biological activities. The combination of these groups with other functional moieties, like benzoyl or acrylamide groups, can lead to compounds with enhanced pharmacological properties. For instance, the compound N-{2-[5-Methoxy-2-(3-methoxy-benzyl)-benzofuran-3-yl]-ethyl}-acrylamide highlights the importance of methoxy and benzyl groups in modifying the biological activity of benzofuran derivatives .
Data Tables
Given the lack of specific data on 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, the following table provides general information on related benzofuran compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume